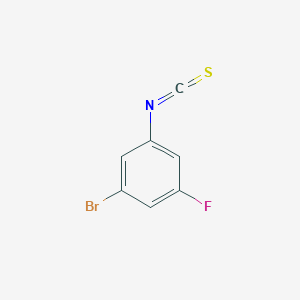

3-Bromo-5-fluorophenylisothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-fluorophenylisothiocyanate: is an organic compound with the molecular formula C7H3BrFNCS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenylisothiocyanate typically involves the reaction of 3-Bromo-5-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:

- Dissolve 3-Bromo-5-fluoroaniline in an inert solvent.

- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-fluorophenylisothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Electrophilic Substitution: The bromine and fluorine substituents on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.

Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Thioureas, carbamates, and dithiocarbamates: from nucleophilic substitution.

Functionalized aromatic compounds: from electrophilic substitution.

Amines: from reduction reactions.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

BFPI is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which enhance its reactivity and specificity. The typical synthesis involves the reaction of 3-bromo-5-fluoroaniline with thiophosgene in an inert solvent like dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general steps include:

- Dissolving 3-bromo-5-fluoroaniline in an inert solvent.

- Adding thiophosgene dropwise while maintaining a low temperature.

- Stirring the mixture at room temperature for several hours.

- Purifying the product through recrystallization or column chromatography.

Organic Synthesis

BFPI serves as a valuable building block in organic synthesis. It can be utilized to prepare various heterocyclic compounds, which are crucial intermediates in pharmaceuticals and agrochemicals. The unique substitution pattern of BFPI allows for selective reactions that can lead to the formation of complex molecular architectures.

Biological Research

In biological contexts, BFPI is employed to modify biomolecules such as proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, facilitating labeling or cross-linking of biomolecules. This property has implications for studying protein interactions and functions.

Medicinal Chemistry

BFPI has potential applications in drug development due to its biological activities. Research indicates that derivatives of BFPI may exhibit antimicrobial, anticancer, and anti-inflammatory properties:

-

Anticancer Activity : Studies have shown that BFPI can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells. The mechanism involves activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of BFPI

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis via caspase activation Caco-2 (Colon) 12 Cell cycle arrest and apoptosis PC-3 (Prostate) 20 Inhibition of proliferation -

Antimicrobial Activity : BFPI exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus.

Table 2: Antimicrobial Activity of BFPI

Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

Molecular Targets and Pathways

- Proteins : Modification primarily occurs at lysine residues, affecting protein interactions.

- Enzymes : BFPI may inhibit enzyme activity by covalently modifying active site residues.

- Cell Signaling Pathways : By altering key signaling proteins, BFPI can influence cellular responses related to growth and survival.

Study on Breast Cancer Cells

A study published in a peer-reviewed journal evaluated the effects of BFPI on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.

Antimicrobial Efficacy

Research focused on the antimicrobial properties of BFPI against Staphylococcus aureus found an MIC value of 32 µg/mL, demonstrating its effectiveness as an antimicrobial agent. The proposed mechanism includes disruption of bacterial cell wall synthesis.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in target molecules, such as the amino groups in proteins. The resulting thiourea or carbamate derivatives can alter the function or structure of the target molecules, leading to various biological effects.

Molecular Targets and Pathways:

Proteins: The compound can modify proteins by reacting with lysine residues, affecting protein function and interactions.

Enzymes: It may inhibit enzyme activity by covalently modifying active site residues.

Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence cellular pathways involved in growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Phenylisothiocyanate: Lacks the bromine and fluorine substituents, making it less reactive and less specific in its applications.

3-Bromo-4-fluorophenylisothiocyanate: Similar structure but different substitution pattern, which can lead to different reactivity and biological activity.

4-Bromo-5-fluorophenylisothiocyanate: Another isomer with distinct properties and applications.

Uniqueness: 3-Bromo-5-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Activité Biologique

3-Bromo-5-fluorophenylisothiocyanate (BFPI) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of bromine and fluorine substituents on a phenyl ring, contributing to its unique reactivity. The synthesis typically involves the reaction of 3-bromo-5-fluoroaniline with thiophosgene or similar reagents to yield the isothiocyanate derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of BFPI. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of BFPI

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| Caco-2 (Colon) | 12 | Cell cycle arrest and apoptosis |

| PC-3 (Prostate) | 20 | Inhibition of proliferation |

Antimicrobial Activity

BFPI has also demonstrated antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus.

Table 2: Antimicrobial Activity of BFPI

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of BFPI can be attributed to its ability to interact with cellular macromolecules. The isothiocyanate group is known to modify proteins through thiol conjugation, leading to altered cellular signaling pathways. This modification can result in the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Studies

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal evaluated the effects of BFPI on MCF-7 breast cancer cells. The results indicated that treatment with BFPI led to a significant reduction in cell viability, with an IC50 value of 15 µM. The study concluded that BFPI induces apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of BFPI against Staphylococcus aureus. The study found that BFPI exhibited an MIC value of 32 µg/mL, indicating its effectiveness as an antimicrobial agent. The researchers suggested that the compound's mechanism may involve disrupting bacterial cell wall synthesis .

Propriétés

IUPAC Name |

1-bromo-3-fluoro-5-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTJGOMDKLKYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.